N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
Description
The compound N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a propanamide derivative featuring a 4-(methylsulfonyl)phenyl group at the 3-position of the propanamide backbone. The nitrogen atoms are substituted with a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. Key structural elements include:
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-28(24,25)20-9-6-17(7-10-20)8-11-21(23)22(16-18-4-2-14-26-18)13-12-19-5-3-15-27-19/h2-7,9-10,14-15H,8,11-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLGRXMEEWEFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H23NO4S2
- Molecular Weight : 417.5 g/mol
- CAS Number : 2034422-66-5
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are crucial in cellular signaling pathways associated with inflammation and cancer progression .
- Antifungal Properties : Preliminary studies suggest that derivatives of furan-containing compounds can exhibit antifungal activity, making them potential candidates for treating fungal infections .
In Vitro Studies
In vitro studies have demonstrated the efficacy of related compounds against various biological targets. For instance, a study on furan derivatives indicated significant inhibition rates against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
Case Studies
- SARS-CoV-2 Inhibition : A related compound demonstrated an IC50 value of 1.55 μM against the SARS-CoV-2 main protease, indicating its potential as an antiviral agent . The structural modifications influenced binding affinity and selectivity.
- Anti-inflammatory Effects : In a mouse model of acute peritonitis, a structurally analogous compound showed a significant reduction in leukocyte recruitment, highlighting its anti-inflammatory properties .
Comparative Biological Activity Table
The following table summarizes the biological activities reported for this compound and related compounds:
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
a) 3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)propanamide (CAS 2034419-44-6)
- Molecular Formula: C19H19NO3S3
- Key Features: Dual thiophene substituents on the N-atom (vs. furan + thiophene in the target compound). Lower molecular weight (405.6 vs. ~430 estimated for the target).
b) N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034252-40-7)
- Molecular Formula: C20H21NO5S2
- Key Features :
Propanamide Derivatives with Aromatic Substituents ()
Compounds such as 2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2s) and 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-(trifluoromethoxy)phenyl)propanamide (3v) exhibit:
- Electron-withdrawing groups (iodo, trifluoromethoxy) instead of methylsulfonyl.
- Distinct spectral profiles :
Sulfonyl-Containing Propanamides ()
a) 2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide
- Molecular Weight : 450.1
- Key Features :
β2-Adrenoceptor Agonists ()
AZD3199 (a β2-agonist with propanamide structure) shares:
- Sulfonamide groups : Critical for receptor binding.
- Divergent substituents : Naphthalene and benzo[d]thiazole rings replace furan/thiophene, highlighting how heterocycle choice tailors target specificity .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
The synthesis can leverage Lewis acid-promoted cascade reactions to construct the propanamide backbone, as demonstrated in analogous compounds . Key steps include:
- Coupling reactions : Use of DMAP and Ac₂O for acetylation to protect functional groups during intermediate formation .
- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane mixtures) to isolate intermediates .
- Sulfonyl group introduction : Optimize reaction conditions (e.g., temperature, catalyst loading) to install the 4-(methylsulfonyl)phenyl moiety, referencing protocols for similar sulfonamide derivatives .
Q. How can spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, the methylsulfonyl group (SO₂CH₃) exhibits a singlet near δ 3.0 ppm (¹H) and δ 40–45 ppm (¹³C) . Thiophene and furan protons appear as distinct multiplets between δ 6.5–7.5 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion) with ≤ 2 ppm error .
- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing sulfonyl or heteroaromatic groups?
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O, AlCl₃) to enhance electrophilic substitution at the phenyl ring .
- Temperature control : For thiophene/furan coupling, maintain low temperatures (−40°C to −20°C) to minimize side reactions .
- Protecting groups : Use benzyl or acetyl groups to shield reactive amines during sulfonylation, followed by deprotection with NH₄NO₃ in methanol .
Q. How to resolve contradictory NMR data during structural assignment?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HMBC can link the methylsulfonyl group to the phenyl ring .
- Dynamic effects : Check for rotameric splitting in the propanamide chain, which may cause unexpected multiplicity. Variable-temperature NMR can mitigate this .
- Impurity analysis : Compare HRMS with NMR integration to identify unaccounted peaks, possibly from byproducts .
Q. What in vitro assays are suitable for evaluating biological activity, given its structural similarity to β₂-adrenoceptor agonists?
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]CGP-12177) to assess affinity for β₂-AR, referencing analogs with methylsulfonyl groups .
- Functional activity : Measure cAMP production in HEK-293 cells transfected with β₂-AR to determine agonism/antagonism .
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS, leveraging the trifluoromethyl group’s stability as a benchmark .
Methodological Notes
- Spectral Data Interpretation : Cross-reference coupling constants (e.g., thiophene J-values ~3–5 Hz) with literature to distinguish regioisomers .
- Synthetic Reproducibility : Document reaction stoichiometry and catalyst purity, as trace impurities can drastically alter yields in Lewis acid-mediated reactions .
- Biological Assay Design : Include positive controls (e.g., salmeterol for β₂-AR assays) and validate assays with known agonists/antagonists to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
